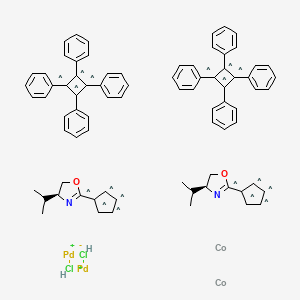
(S)-(+)-COP-Cl Catalyst
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-COP-Cl Catalyst is a chiral organophosphorus compound widely used in asymmetric synthesis. This catalyst is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-COP-Cl Catalyst typically involves the reaction of a chiral phosphine ligand with a chlorinating agent. One common method is the reaction of (S)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) with thionyl chloride (SOCl₂) under an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(+)-COP-Cl Catalyst is primarily used in asymmetric hydrogenation reactions. It can also facilitate other types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: In asymmetric hydrogenation, the catalyst is typically used in conjunction with a hydrogen source, such as molecular hydrogen (H₂), under mild conditions. The reaction is often carried out in a solvent like ethanol or toluene, with the catalyst loading and reaction temperature optimized for maximum enantioselectivity.
Major Products Formed: The major products formed from reactions catalyzed by this compound are enantiomerically enriched compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-COP-Cl Catalyst has a wide range of applications in scientific research. In chemistry, it is used to synthesize chiral molecules with high enantiomeric purity. In biology, it can be used to study enzyme-catalyzed reactions and to develop new biocatalysts. In medicine, the catalyst is employed in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts. In industry, this compound is used in the production of fine chemicals, agrochemicals, and materials with specific chiral properties.
Wirkmechanismus
The mechanism by which (S)-(+)-COP-Cl Catalyst exerts its effects involves the coordination of the chiral phosphine ligand to a metal center, typically rhodium or ruthenium. This coordination activates the metal center, allowing it to facilitate the transfer of hydrogen atoms to the substrate in a highly enantioselective manner. The molecular targets and pathways involved in this process are primarily related to the activation and stabilization of transition states during the catalytic cycle.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-COP-Cl Catalyst is unique in its high enantioselectivity and efficiency compared to other chiral phosphine catalysts. Similar compounds include ®-(-)-COP-Cl Catalyst, which is the enantiomer of this compound, and other chiral phosphine ligands such as (S)-BINAP and ®-BINAP. While these compounds share similar structural features, this compound is often preferred for its superior performance in certain asymmetric synthesis reactions.
Eigenschaften
InChI |
InChI=1S/2C28H20.2C11H14NO.2ClH.2Co.2Pd/c2*1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23;2*1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;;;;;;/h2*1-20H;2*3-6,8,10H,7H2,1-2H3;2*1H;;;;/q;;;;;;;;;+1/t;;2*10-;;;;;;/m..11....../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQAJIYOELNUHN-OBZHMDMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H70Cl2Co2N2O2Pd2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














